molecular formula C9H12N4 B015784 6-Propylamino-7-deazapurine CAS No. 60972-21-6

6-Propylamino-7-deazapurine

Cat. No.: B015784
CAS No.: 60972-21-6
M. Wt: 176.22 g/mol
InChI Key: LTDJBPNSUMCAHA-UHFFFAOYSA-N
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Description

6-Propylamino-7-deazapurine is a derivative of the 7-deazapurine family, a group of compounds known for their biological activity and potential therapeutic applications. The unique structure of 7-deazapurines, which lacks a nitrogen atom at the 7 position compared to their purine analogs, confers distinct biochemical properties and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Propylamino-7-deazapurine typically involves the introduction of a propylamino group to the 7-deazapurine scaffold. One common method is the ferrocene-catalyzed C-H imidation of 7-deazapurines with N-imidyl peroxyesters. This reaction occurs regioselectively at position 8 in 7-deazapurines, leading to a series of derivatives .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically stored at -20°C to maintain stability .

Chemical Reactions Analysis

Types of Reactions: 6-Propylamino-7-deazapurine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although detailed studies on this reaction are limited.

    Reduction: Reduction reactions can modify the functional groups attached to the deazapurine scaffold.

    Substitution: Nucleophilic substitution reactions are common, where the propylamino group can be replaced with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peroxides and oxygen.

    Reduction: Reducing agents such as hydrogen gas or metal hydrides are used.

    Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, imidation reactions with N-succinimidyl peroxyester yield 8-imidyl-7-deazapurine derivatives .

Scientific Research Applications

6-Propylamino-7-deazapurine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules.

    Medicine: 7-deazapurine derivatives, including this compound, are investigated for their potential as anticancer agents and protein kinase inhibitors.

    Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Propylamino-7-deazapurine involves its interaction with specific molecular targets and pathways. For instance, 7-deazapurine derivatives are known to inhibit protein kinases, enzymes that play a crucial role in cellular signaling and regulation. This inhibition can lead to the modulation of various cellular processes, including growth, proliferation, and apoptosis . Additionally, the compound can activate the STING pathway, which is involved in immune response and cancer immunotherapy .

Comparison with Similar Compounds

    7-Deazapurine: The parent compound, lacking the propylamino group.

    7-Deazaguanine: A derivative with a guanine-like structure.

    7-Deazaadenine: A derivative with an adenine-like structure.

Uniqueness: 6-Propylamino-7-deazapurine is unique due to the presence of the propylamino group, which imparts distinct biochemical properties and enhances its potential therapeutic applications. Compared to other 7-deazapurine derivatives, it exhibits specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c1-2-4-10-8-7-3-5-11-9(7)13-6-12-8/h3,5-6H,2,4H2,1H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDJBPNSUMCAHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC=NC2=C1C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40398958
Record name 6-Propylamino-7-deazapurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60972-21-6
Record name 6-Propylamino-7-deazapurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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